12-Hydroxyheptadecatrienoic acid

Catalog No.
S631412
CAS No.
54397-84-1
M.F
C17H28O3
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-Hydroxyheptadecatrienoic acid

CAS Number

54397-84-1

Product Name

12-Hydroxyheptadecatrienoic acid

IUPAC Name

(5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid

Molecular Formula

C17H28O3

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1

InChI Key

KUKJHGXXZWHSBG-WBGSEQOASA-N

SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Synonyms

12-HHT, 12-hydroxy-5,8,10-heptadecatrienoic acid, 12-hydroxy-5,8,10-heptadecatrienoic acid, (E,Z,Z)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(E,Z,Z)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-(Z,E,E)-isomer, 12-hydroxy-5,8,10-heptadecatrienoic acid, (S)-isomer, 12-L-hydroxy-5,8,10-heptadecatrienoic acid, hydroxyheptadecatrienoic acid

Canonical SMILES

CCCCCC(C=CC=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O

Marker of Cyclooxygenase Activity:

12-HHT can be used as a marker to assess the activity of cyclooxygenase (COX), an enzyme involved in the production of various eicosanoids, including prostaglandins and thromboxanes. By measuring the levels of 12-HHT, researchers can indirectly assess COX activity in various cell types and tissues. [Source: National Institutes of Health. ]

Ligand for Leukotriene B4 Receptor 2 (BLT2):

12-HHT has been identified as an endogenous ligand for BLT2, a G protein-coupled receptor. BLT2 is expressed in various tissues, including the gut, and is involved in several physiological processes, such as inflammation and immune response. Studying the interaction between 12-HHT and BLT2 can help researchers understand the role of this receptor in various diseases. [Source: BioMed Central. ]

12-Hydroxyheptadecatrienoic acid, also known as 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, is a 17-carbon hydroxy fatty acid that is derived from arachidonic acid. This compound features a hydroxyl group at the 12th carbon position and is characterized by its trienoic structure, which includes three double bonds. It plays a significant role in various biological processes and is particularly notable for its involvement in platelet aggregation and wound healing .

Recent research suggests 12-HHT acts as a ligand for the leukotriene B4 receptor 2 (BLT2) []. This interaction plays a role in:

  • Chemotaxis: 12-HHT can attract immune cells like mast cells, potentially influencing inflammatory responses [].
  • Wound healing: Studies suggest 12-HHT might contribute to wound closure by promoting epithelial barrier function [].

Currently, there's limited information on the specific safety hazards of 12-HHT. As a research compound, handling it with standard laboratory safety protocols is recommended.

Future Directions

Research on 12-HHT is ongoing, with a focus on understanding its:

  • Complete biosynthetic and metabolic pathways.
  • Specific role in various physiological and pathological processes.
  • Potential as a therapeutic target for inflammatory diseases or wound healing.

12-Hydroxyheptadecatrienoic acid undergoes several important chemical transformations:

  • Metabolism: It is primarily synthesized through the cyclooxygenase pathway from arachidonic acid, where it can be further metabolized to 12-oxo-5Z,8E,10E-heptadecatrienoic acid (12-keto-HHT) by the enzyme 15-hydroxyprostaglandin dehydrogenase .
  • Rearrangement: Under acidic conditions (pH 1.1–1.5), 12-Hydroxyheptadecatrienoic acid can rearrange into its 5-cis isomer. This reaction is time- and temperature-dependent .
  • Non-enzymatic Pathways: In the presence of ferrous or ferric ions, it can rearrange non-enzymatically to produce a mixture of its original form and the 8-cis isomer .

12-Hydroxyheptadecatrienoic acid exhibits various biological activities:

  • Platelet Aggregation: It plays a crucial role in promoting platelet aggregation during blood clotting. It acts as an autocrine and paracrine signaling molecule, enhancing the recruitment of nearby platelets and contributing to vascular responses .
  • Wound Healing: Research indicates that this compound accelerates keratinocyte migration, thereby promoting epidermal wound healing via interaction with the leukotriene B4 receptor 2 .
  • Inflammatory Response: It has been implicated in modulating inflammatory responses and may serve as a signaling molecule in various physiological processes .

The synthesis of 12-Hydroxyheptadecatrienoic acid can occur through both enzymatic and non-enzymatic pathways:

  • Enzymatic Synthesis: The primary method involves the action of thromboxane synthase on arachidonic acid, leading to the production of this hydroxy fatty acid along with other metabolites like thromboxane A2 .
  • Chemical Synthesis: Asymmetric synthesis approaches have been developed to create this compound in laboratory settings, utilizing specific reagents and conditions to achieve the desired stereochemistry .

12-Hydroxyheptadecatrienoic acid has several potential applications:

  • Pharmaceutical Research: Its role as a signaling molecule in inflammation and wound healing makes it a candidate for therapeutic applications in managing inflammatory diseases and enhancing tissue repair .
  • Biochemical Studies: It serves as a valuable tool in studying platelet function and the mechanisms underlying clotting processes .

Studies have highlighted various interactions involving 12-Hydroxyheptadecatrienoic acid:

  • Receptor Binding: It acts as a natural ligand for leukotriene B4 receptor 2, influencing cellular responses related to inflammation and immune function .
  • Synergistic Effects: Its interactions with other eicosanoids suggest potential synergistic effects that could enhance or modulate biological responses in various tissues .

Several compounds share structural or functional similarities with 12-Hydroxyheptadecatrienoic acid. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Arachidonic Acid20-carbon polyunsaturated fatty acidPrecursor to many eicosanoids, including prostaglandins
Thromboxane A2Derived from arachidonic acidStrong pro-aggregatory effects on platelets
Prostaglandin H2Intermediate in arachidonic acid metabolismPlays a role in inflammation and vascular responses
12-Oxo-heptadecatrienoic AcidOxidized form of 12-hydroxyheptadecatrienoic acidPotentially different biological activities due to oxidation

The uniqueness of 12-Hydroxyheptadecatrienoic acid lies in its specific hydroxylation pattern and its significant role in mediating platelet function and wound healing processes, distinguishing it from other eicosanoids which may not share these specific biological activities.

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

280.20384475 g/mol

Monoisotopic Mass

280.20384475 g/mol

Heavy Atom Count

20

Appearance

Assay:≥97%A solution in ethanol

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

12-Hydroxyheptadecatrienoic_acid

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Hydroxy/hydroperoxyeicosatrienoic acids [FA0305]

Dates

Modify: 2023-08-15

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